molecular formula C11H10N2O B14496951 1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one CAS No. 63478-75-1

1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B14496951
CAS No.: 63478-75-1
M. Wt: 186.21 g/mol
InChI Key: MAICOWJOXGIJIE-UHFFFAOYSA-N
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Description

1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one typically involves the cyclization of hydrazine derivatives with α,β-unsaturated ketones. One common method includes the reaction of phenylhydrazine with acetylacetone under reflux conditions in ethanol or acetic acid . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation and ionic liquids has also been explored to improve reaction rates and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone moiety to an alcohol.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Halogenated pyrazoles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanone moiety allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

1-(5-phenylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9(14)13-11(7-8-12-13)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAICOWJOXGIJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=CC=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10803584
Record name 1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10803584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63478-75-1
Record name 1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10803584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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